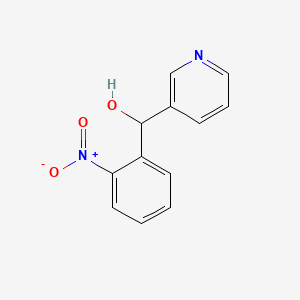

(2-Nitrophenyl)(pyridin-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Nitrophenyl)(pyridin-3-yl)methanol is a compound that can be synthesized through various chemical reactions. It is characterized by the presence of a nitrophenyl group and a pyridinyl group connected through a methanol bridge. This structure is significant in organic chemistry due to its potential applications in various chemical transformations and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of aryl(pyridyl)methanol derivatives, which includes compounds like this compound, can be achieved using a nickel-NIXANTPHOS catalyst system. This method allows for chemoselective arylation and tandem arylation/rearrangement of pyridylmethyl ethers. The process is versatile, tolerating a wide range of aryl halides, and has been proven to be scalable. Comparative studies have been conducted to understand the order of the tandem arylation and [1,2]-Wittig rearrangement, which are crucial steps in the synthesis .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring and a nitrophenyl group. The pyridine nucleus plays a crucial role in the reactivity of the compound, especially in its ability to act as a hydrogen donor in certain reactions. The structure of this compound is essential for its chemical properties and reactivity .

Chemical Reactions Analysis

This compound has been shown to participate in metal-free reduction of nitro aromatic compounds. It acts as a hydrogen donor in the presence of methyl acrylate, which serves as an aza-Michael acceptor. This leads to a domino process that involves both reduction and conjugate addition steps, resulting in the formation of β-amino esters in a one-pot reaction. The pyridine nucleus is critical for this thermal reactivity of carbinols .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of aryl(pyridyl)methanol derivatives can be inferred. These compounds typically have significant reactivity due to the presence of the pyridine and phenyl rings, which can participate in various chemical reactions. The nitro group in this compound is likely to contribute to its reactivity, especially in reduction reactions where it can be transformed into an amino group .

Scientific Research Applications

Synthesis and Catalytic Applications

Simultaneous Double Functionalization of Quinoline

One study demonstrated the one-step synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone through the simultaneous double C2/C3 functionalization of the pyridine ring of quinoline molecule by the action of p-nitrobenzoyl(phenyl)acetylene in aqueous potassium hydroxide (Belyaeva et al., 2018).

Reduction of Acylpyrroles

Another study described the reduction of (2-nitrophenyl)(1H-pyrrol-2-yl)methanone leading to the formation of various pyrrolo[1,2-b]cinnolin-10-ones, showcasing the compound's role in generating complex heterocyclic structures (Kimbaris & Varvounis, 2000).

Cu(II)-ion-catalyzed Solvolysis

The kinetics and products of solvolysis of related compounds in alcohol solvents were explored, providing evidence for cleavage involving nucleophilic addition and strong assistance of the leaving group departure, indicating the compound's potential in Cu(II)-ion catalyzed reactions (Belzile et al., 2014).

Microwave Assisted Synthesis

The compound's derivatives have been synthesized using microwave irradiation, offering a green, efficient method for preparing novel pyrazoline and pyridin-yl methanone derivatives with potent antiinflammatory and antibacterial activities (Ravula et al., 2016).

Nickel Complexes Catalysis

Research into nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol derivatives, has shown application in the catalytic oligomerization of ethylene, illustrating the compound's relevance in industrial catalysis (Kermagoret & Braunstein, 2008).

Future Directions

The future directions for the study of “(2-Nitrophenyl)(pyridin-3-yl)methanol” could potentially involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold . This would be highly beneficial in medicinal and agricultural chemistry .

Mechanism of Action

Target of Action

Related compounds such as pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been reported to inhibit receptor tyrosine kinases . These enzymes play a crucial role in various cellular processes, including cell growth and differentiation .

Mode of Action

For instance, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been shown to bind with high affinity to multiple receptors , potentially leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been shown to affect signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa . This suggests that (2-Nitrophenyl)(pyridin-3-yl)methanol may also influence similar biochemical pathways.

Result of Action

Related compounds have shown various biological activities, such as anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, gram-positive and gram-negative species, and fungal species, and antioxidant activity .

properties

IUPAC Name |

(2-nitrophenyl)-pyridin-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-12(9-4-3-7-13-8-9)10-5-1-2-6-11(10)14(16)17/h1-8,12,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBZRJIMVDYIQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CN=CC=C2)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3882-44-8 |

Source

|

| Record name | (2-nitrophenyl)(pyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2516933.png)

![1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2516935.png)

![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2516937.png)

![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/no-structure.png)

![{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2516947.png)

![5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2516948.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2516950.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2516951.png)